2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide 2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0813471
InChI: InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-18-9-5-6-10-19(18)25(21)14-15-27-20-11-7-4-8-17(20)3/h4-11,16H,12-15H2,1-3H3,(H,23,26)
SMILES: CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Molecular Formula: C22H27N3O2
Molecular Weight: 365.5 g/mol

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide

CAS No.:

Cat. No.: VC0813471

Molecular Formula: C22H27N3O2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide -

Specification

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
IUPAC Name 2-methyl-N-[2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide
Standard InChI InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-18-9-5-6-10-19(18)25(21)14-15-27-20-11-7-4-8-17(20)3/h4-11,16H,12-15H2,1-3H3,(H,23,26)
Standard InChI Key QMMNPBXPGDECCC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Canonical SMILES CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator